Plasma Level Response to Oral L-DOPA: 4-O-Sulfate Shows >100-Fold Increase vs. Baseline
In healthy human subjects administered a single 250 mg oral dose of L-DOPA, plasma levels of dopamine-4-O-sulfate (the direct decarboxylated metabolite of L-DOPA-4′-sulfate) increased to 321 ± 76 pmol/mL, representing an approximately 100-fold elevation from basal levels (3.2 ± 0.5 pmol/mL) [1]. The magnitude of this increase was comparable to that of dopamine-3-O-sulfate (1,674 ± 195 pmol/mL post-dose vs. 13.8 ± 1.9 pmol/mL basal), demonstrating that 4-O-sulfation constitutes a quantitatively significant, non-redundant clearance route that cannot be disregarded in metabolic flux studies [1].
| Evidence Dimension | Plasma concentration post-oral L-DOPA (250 mg) |
|---|---|
| Target Compound Data | 321 ± 76 pmol/mL (dopamine-4-O-sulfate) |
| Comparator Or Baseline | 3.2 ± 0.5 pmol/mL (dopamine-4-O-sulfate basal) |
| Quantified Difference | ~100-fold increase from baseline |
| Conditions | Human plasma; HPLC-fluorometry; single oral dose 250 mg L-DOPA |
Why This Matters
This ~100-fold dynamic range establishes L-DOPA-4′-sulfate as an analytically essential calibrant for quantifying sulfoconjugation capacity in pharmacokinetic studies and for verifying the completeness of metabolite profiling in regulatory bioequivalence submissions.
- [1] Hashizume K, et al. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man. Life Sci. 1987;41(25):2697-2704. View Source
